molecular formula C16H14ClN3O4 B2433170 N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899975-09-8

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2433170
CAS No.: 899975-09-8
M. Wt: 347.76
InChI Key: TXMIFCAHEVNEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide” are not available, benzyl halides, which could be a component in its synthesis, are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the analysis of these residual trace benzyl halides in drug substances .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the sources .

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of related compounds in chemical synthesis. This method yields high-value anthranilic acid derivatives and oxalamides through a one-pot synthesis, showcasing the compound's role in facilitating complex chemical reactions (Mamedov et al., 2016).

Environmental Impact and Degradation

Research into the degradation of nitrophenyl ether herbicides by Sphingomonas wittichii RW1 indicates the potential environmental impact of similar compounds. The study suggests a potent metabolic activity against pesticides with a diphenyl ether scaffold, with degradation pathways involving reduction, N-acetylation of nitro groups, and ether bond cleavage, highlighting the environmental relevance and biodegradation potential of such compounds (Keum, Lee, & Kim, 2008).

Photophysical Properties and Applications

The electrochromic properties and microkinetic switching behavior of oxazine derivatives are studied for potential applications in electronic devices. The derivatives displayed improved fatigue resistance and color reversibility towards electrical stimulation compared to conventional spiropyran derivatives, suggesting a promising avenue for the development of novel electrochromic materials and devices (Zhu et al., 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10-6-7-12(20(23)24)8-14(10)19-16(22)15(21)18-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMIFCAHEVNEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.